molecular formula C11H9NO2S B096325 2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid CAS No. 16441-28-4

2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid

Cat. No. B096325
CAS RN: 16441-28-4
M. Wt: 219.26 g/mol
InChI Key: LYHDWKGJPJRCTG-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. These compounds are of interest due to their diverse biological activities and their use in medicinal chemistry as building blocks for drug development.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions. For instance, 1,3,4-thiadiazole derivatives can be synthesized by cyclizing the carboxylic acid group with thiosemicarbazide in the presence of phosphoryl chloride (POCl3) or polyphosphoric acid (PPA) . Similarly, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a related compound, was synthesized from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, demonstrating the versatility of synthetic routes for thiazole compounds .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be determined using various spectroscopic techniques. For example, single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), and solid-state NMR (SSNMR) techniques have been used to analyze the structures of polymorphs of a related thiazole acetic acid compound . These techniques provide detailed information about molecular conformation and intermolecular interactions, which are crucial for understanding the properties of these compounds.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in drug synthesis. For example, the reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using a reagent system that includes acetic acid has been reported, indicating the potential for thiazole derivatives to participate in or facilitate organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, polymorphs of a thiazole acetic acid compound exhibit different properties due to their distinct crystal structures and intermolecular interactions . Additionally, DFT calculations and spectroscopic studies can provide insights into the stability, reactivity, and electronic properties of these compounds . Theoretical considerations, such as tautomerism, also play a role in determining the acidity constants and the most stable form of the compound in solution .

Relevant Case Studies

Case studies involving thiazole derivatives often focus on their biological activities. For example, lanthanide complexes of a thiazole-containing ligand have shown significant in vitro antibacterial activity, particularly against Escherichia coli . Similarly, metal complexes of a quinazolin-thiazole derivative have been evaluated for their antibacterial and antifungal activities . These studies highlight the potential of thiazole derivatives in the development of new antimicrobial agents.

Scientific Research Applications

  • Pharmaceutical and Biological Activities

    • Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields .
    • They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
    • The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin .
    • Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
  • Industrial Applications

    • Thiazoles are used in the field of photosensitizers, rubber vulcanization, liquid crystals, sensors, sunscreens, catalysts, dyes, pigments, and chromophores .
    • They are also used in the synthesis of new series of 1,3-thiazole, pyrano [2,3- d ]thiazole and 4,5-dihydrothiazolo [4,5- b ]pyridine derivatives .
  • Regulation of Central Inflammation

    • Certain thiazole derivatives can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
  • Antithrombotic Activity

    • Some thiazole derivatives act as fibrinogenic receptor antagonists with antithrombotic activity .
  • Bacterial DNA Gyrase B Inhibitors

    • Thiazole derivatives can act as new bacterial DNA gyrase B inhibitors .
  • Drug Development Against Obesity, Hyperlipidemia, Atherosclerotic Diseases

    • Pyrano [2,3- d ]thiazoles show a wide range of drug development applications against obesity, hyperlipidemia, atherosclerotic diseases .
  • Inhibitory Activity Against SHP1

    • Certain 2-phenyl-1,3,4-thiadiazole derivatives have been found to have inhibitory activity against Src homology-2 domain-containing protein tyrosine phosphatase 1 (SHP1), which is mainly restricted to hematopoietic and epithelial cells and widely accepted as a convergent node for oncogenic cell-signaling cascades .
    • The development of efficient methods for rapidly tracing and inhibiting the SHP1 activity in complex biological systems is of considerable significance for advancing the integration of diagnosis and treatment of the related disease .
  • Antimicrobial Drug

    • Thiazoles are found in many potent biologically active compounds, such as Sulfathiazol, which is an antimicrobial drug .
  • Antiretroviral Drug

    • Thiazoles are also found in Ritonavir, which is an antiretroviral drug .
  • Antifungal Drug

    • Abafungin is another example of a drug that contains a thiazole, and it is used as an antifungal drug .
  • Antineoplastic Drug

    • Tiazofurin is an antineoplastic drug that contains a thiazole .
  • Anticonvulsant

    • Certain 1,2,3-triazoles possess pharmacological properties, including anticonvulsant activities .

Future Directions

Thiazole derivatives have been the subject of much research in recent decades due to their diverse biological activities . This suggests that “2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid” and similar compounds may continue to be an area of interest for future research.

properties

IUPAC Name

2-(2-phenyl-1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-10(14)6-9-7-15-11(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYHDWKGJPJRCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351494
Record name (2-Phenyl-thiazol-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenyl-1,3-thiazol-4-yl)acetic acid

CAS RN

16441-28-4
Record name (2-Phenyl-thiazol-4-yl)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid
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